molecular formula C25H29N5O B11297701 2,5-Dimethyl-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide

2,5-Dimethyl-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide

Cat. No.: B11297701
M. Wt: 415.5 g/mol
InChI Key: UOLWVEYTYMSTPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a pyrimidine ring and a piperidine moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,5-Dimethyl-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C25H29N5O

Molecular Weight

415.5 g/mol

IUPAC Name

2,5-dimethyl-N-[4-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)amino]phenyl]benzamide

InChI

InChI=1S/C25H29N5O/c1-17-7-8-18(2)22(15-17)24(31)28-21-11-9-20(10-12-21)27-23-16-19(3)26-25(29-23)30-13-5-4-6-14-30/h7-12,15-16H,4-6,13-14H2,1-3H3,(H,28,31)(H,26,27,29)

InChI Key

UOLWVEYTYMSTPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC=C(C=C2)NC3=NC(=NC(=C3)C)N4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.